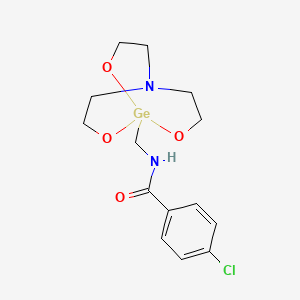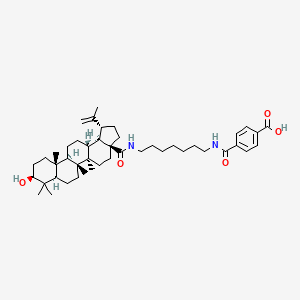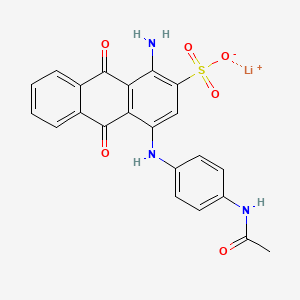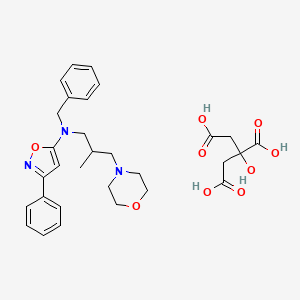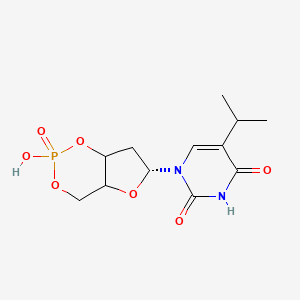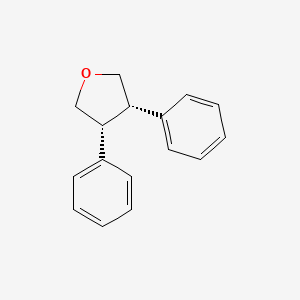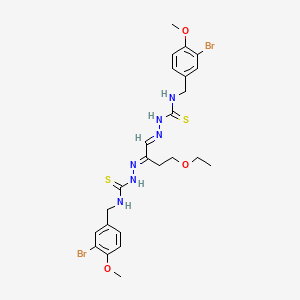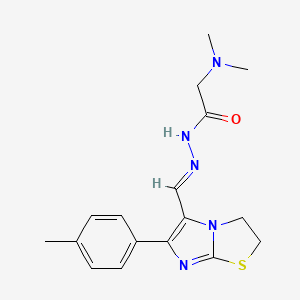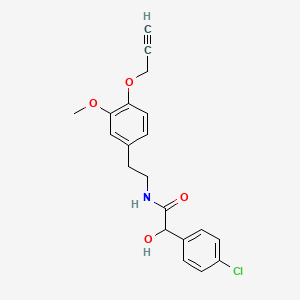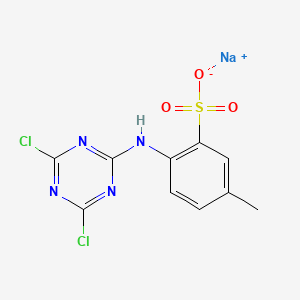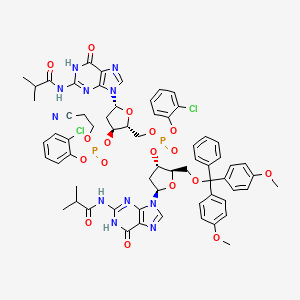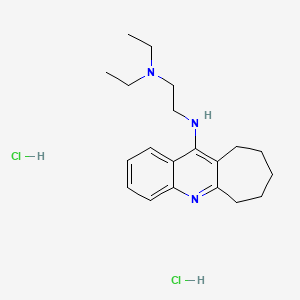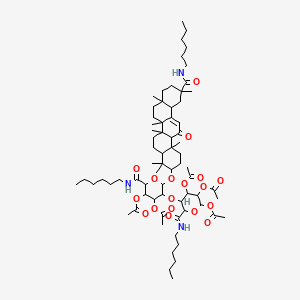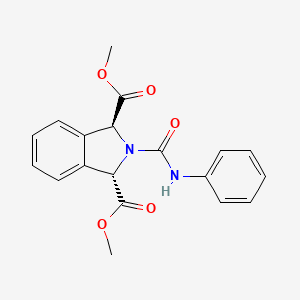
trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid: is a complex organic compound with the molecular formula C19H18N2O5 . It contains a total of 44 atoms, including 18 hydrogen atoms, 19 carbon atoms, 2 nitrogen atoms, and 5 oxygen atoms . This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid typically involves the reaction of indole derivatives with carbaniloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets and pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Indole-2-carboxylic acid: This compound shares a similar indole nucleus and is known for its biological activities, including antiviral and anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological functions, including growth regulation and stress response.
Uniqueness: trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
91579-23-6 |
|---|---|
Molekularformel |
C19H18N2O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
dimethyl (1S,3S)-2-(phenylcarbamoyl)-1,3-dihydroisoindole-1,3-dicarboxylate |
InChI |
InChI=1S/C19H18N2O5/c1-25-17(22)15-13-10-6-7-11-14(13)16(18(23)26-2)21(15)19(24)20-12-8-4-3-5-9-12/h3-11,15-16H,1-2H3,(H,20,24)/t15-,16-/m0/s1 |
InChI-Schlüssel |
HTNLLNZUGDDACB-HOTGVXAUSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C2=CC=CC=C2[C@H](N1C(=O)NC3=CC=CC=C3)C(=O)OC |
Kanonische SMILES |
COC(=O)C1C2=CC=CC=C2C(N1C(=O)NC3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


